N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide
Description
The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide features a pyridazinone core substituted with a 4-chlorophenyl group at position 3, an ethyl linker at position 1, and a 5-methylthiophene-2-sulfonamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-12-2-9-17(25-12)26(23,24)19-10-11-21-16(22)8-7-15(20-21)13-3-5-14(18)6-4-13/h2-9,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWZYZAGGMAMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 457.9 g/mol. The structure features a pyridazinone core which is often associated with various biological activities, particularly in anticancer and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.9 g/mol |
| CAS Number | 1219584-39-0 |
Synthesis
The synthesis of this compound typically involves several key steps, including the use of specific catalysts and solvents to enhance yield and purity. Common solvents include dimethylformamide (DMF) or toluene, with controlled temperature conditions being crucial for optimal results.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown efficacy against various cancer cell lines, including human leukemia (U-937) and melanoma (SK-MEL-1) cells. The mechanism of action typically involves the induction of apoptosis and inhibition of critical cellular pathways such as tubulin polymerization and cyclin-dependent kinases (CDKs).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U-937 | <200 |
| This compound | SK-MEL-1 | <200 |
| Doxorubicin | U-937 | 0.5 |
| Etoposide | SK-MEL-1 | 0.8 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency.
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Studies have shown that certain derivatives of sulfonamides exhibit antiviral properties against viruses such as the tobacco mosaic virus (TMV). For instance, compounds containing similar structures have demonstrated inhibition rates comparable to established antiviral agents.
Table 2: Antiviral Activity Against Tobacco Mosaic Virus
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Compound A (similar structure) | 0.5 | 42.00 |
| Compound B (similar structure) | 0.5 | 54.51 |
These results suggest that modifications in the chemical structure can lead to enhanced antiviral efficacy.
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Anticancer Study : A study involving a series of sulfonamide derivatives demonstrated that modifications in the substituents on the pyridazine ring could significantly affect their anticancer properties, leading to the identification of more potent analogs.
- Antiviral Screening : Another investigation focused on the antiviral properties of sulfonamide derivatives against TMV indicated that specific structural features are crucial for enhancing bioactivity, paving the way for further development of antiviral agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s pyridazinone core differentiates it from pyrimidinone- or pyridine-based analogues. For example:
- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () contains a pyrimidine ring with a fluorophenyl substituent.
- N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide () features a pyrimidinone core with a sulfonyl group and chlorophenyl substituent. The sulfonyl group in this compound may enhance solubility compared to the thiophene-sulfonamide group in the target compound .
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
